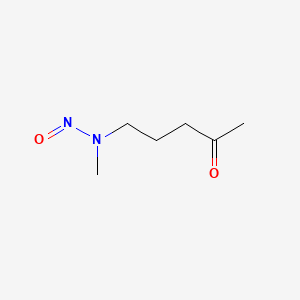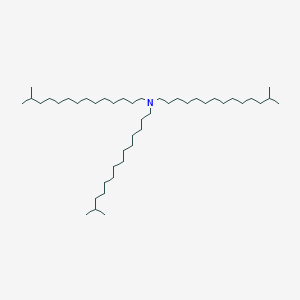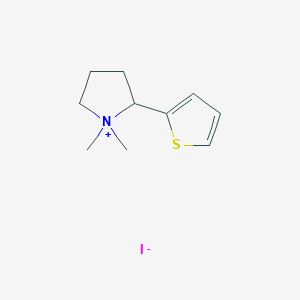
N-methyl-N-(4-oxopentyl)nitrous Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-oxopentyl)nitrous amide is a nitrogen-containing organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-oxopentyl)nitrous amide can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of acyl halides or anhydrides with amines. For instance, the reaction of an acyl chloride with N-methylamine in the presence of a base can yield the desired amide . Another method involves the partial hydrolysis of nitriles, where the nitrile is converted to the amide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent has been reported to be effective for the monoselective N-methylation of amides .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(4-oxopentyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide to an amine.
Substitution: The amide can participate in substitution reactions, where the nitrogen or carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-methyl-N-(4-oxopentyl)nitrous amide has several scientific research applications:
Mecanismo De Acción
The mechanism by which N-methyl-N-(4-oxopentyl)nitrous amide exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-(4-methylphenyl)nitrous amide: This compound has a similar structure but with a methylphenyl group instead of an oxopentyl group.
N-nitrosoamides: These compounds have a nitroso group attached to the nitrogen of the amide, similar to N-methyl-N-(4-oxopentyl)nitrous amide.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
117732-64-6 |
|---|---|
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
N-methyl-N-(4-oxopentyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O2/c1-6(9)4-3-5-8(2)7-10/h3-5H2,1-2H3 |
Clave InChI |
CLXLXEURJFODOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCN(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)

![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)


